molecular formula C11H15ClN2 B12073922 N-[(2-chloropyridin-4-yl)methyl]-N-methylcyclobutanamine

N-[(2-chloropyridin-4-yl)methyl]-N-methylcyclobutanamine

Cat. No.: B12073922
M. Wt: 210.70 g/mol
InChI Key: FRJXFJJSNKCCOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-Chloropyridin-4-yl)methyl]-N-methylcyclobutanamine is a cyclobutanamine derivative featuring a 2-chloropyridine moiety linked via a methylene group to the nitrogen of N-methylcyclobutanamine. Its molecular formula is C₁₁H₁₄ClN₂, with a molecular weight of ~209.7 g/mol. The compound combines a strained cyclobutane ring, known to influence conformational stability, with a pyridine ring substituted by chlorine at the 2-position.

Properties

Molecular Formula

C11H15ClN2

Molecular Weight

210.70 g/mol

IUPAC Name

N-[(2-chloropyridin-4-yl)methyl]-N-methylcyclobutanamine

InChI

InChI=1S/C11H15ClN2/c1-14(10-3-2-4-10)8-9-5-6-13-11(12)7-9/h5-7,10H,2-4,8H2,1H3

InChI Key

FRJXFJJSNKCCOY-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC(=NC=C1)Cl)C2CCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chloropyridin-4-yl)methyl]-N-methylcyclobutanamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chloropyridin-4-yl)methyl]-N-methylcyclobutanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

N-[(2-chloropyridin-4-yl)methyl]-N-methylcyclobutanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-chloropyridin-4-yl)methyl]-N-methylcyclobutanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share key structural motifs with N-[(2-chloropyridin-4-yl)methyl]-N-methylcyclobutanamine, enabling comparative analysis:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Features
Target : this compound C₁₁H₁₄ClN₂ 209.7 2-chloropyridin-4-yl, N-methylcyclobutanamine Pyridine with electron-withdrawing Cl; strained cyclobutane ring.
N-(3-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-4-yl)pivalamide C₂₂H₃₈ClN₃O₂Si 440.10 Pyrrolidinyl, pivalamide, TBDMS-protected hydroxyl Bulky substituents; high molecular weight; likely a synthetic intermediate.
N-[(4-Bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine C₁₂H₁₅BrFN 272.11 4-bromo-3-fluorophenyl, N-methylcyclobutanamine Halogenated phenyl ring; increased lipophilicity due to Br and F.

Electronic and Reactivity Differences

  • Aromatic Ring Systems: The target’s pyridine ring (vs. phenyl in ) introduces a lone pair on nitrogen, enabling hydrogen bonding and π-π stacking interactions. The 2-chloro substituent further polarizes the ring, enhancing electrophilic substitution reactivity at the 4-position.
  • Halogen Effects :

    • Chlorine (target and ): Moderate electron withdrawal; meta-directing in electrophilic substitution.
    • Bromine and Fluorine (): Bromine increases lipophilicity and polarizability, while fluorine’s strong electronegativity enhances stability and metabolic resistance.
  • Cyclobutanamine vs. The pyrrolidinyl group in offers a five-membered ring with less strain, while the TBDMS-protected hydroxyl and pivalamide groups add steric hindrance, likely reducing metabolic degradation.

Physicochemical and Pharmacokinetic Implications

  • Molecular Weight and Solubility: The target’s lower molecular weight (~209.7 g/mol) suggests better aqueous solubility compared to (440.10 g/mol), which may face solubility challenges due to its bulky substituents.
  • Synthetic Utility :

    • The TBDMS group in indicates its role as a protected intermediate in multi-step syntheses, whereas the target and are likely final products.

Biological Activity

N-[(2-chloropyridin-4-yl)methyl]-N-methylcyclobutanamine is a compound that has attracted significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

Molecular Formula : C11H15ClN2
Molecular Weight : 210.70 g/mol
IUPAC Name : this compound
Canonical SMILES : CN(CC1=CC(=NC=C1)Cl)C2CCC2

The compound features a cyclobutanamine core with a 2-chloropyridin-4-ylmethyl substituent, which contributes to its reactivity and interaction with biological targets.

This compound is believed to exert its biological effects through interactions with specific molecular targets, such as enzymes and receptors. The chloropyridine moiety can engage in hydrogen bonding and hydrophobic interactions, facilitating binding to active sites on proteins. This binding can lead to modulation of enzyme activity or receptor signaling pathways, impacting various physiological processes.

Biological Activity

Research has indicated several key areas where this compound demonstrates biological activity:

  • Ligand Properties : The compound has been investigated for its potential as a ligand in biochemical assays. Its ability to bind selectively to certain targets makes it valuable for exploring biological pathways and mechanisms.
  • Therapeutic Potential : Preliminary studies suggest that the compound may have therapeutic properties, particularly in the context of neurological disorders and inflammation. Its structural features allow for the development of derivatives with enhanced efficacy .
  • Pharmacological Studies : In various pharmacological models, this compound has shown promise in modulating pain response and inflammatory processes, indicating potential applications in pain management and anti-inflammatory therapies .

Case Studies

Several studies have highlighted the compound's biological activity:

  • Study on Pain Modulation : In animal models, this compound demonstrated effectiveness in reducing hyperalgesia induced by inflammatory agents. This suggests its potential role as an analgesic agent .
  • Inflammation Studies : Research indicated that the compound could inhibit pro-inflammatory cytokines, showcasing its utility in treating conditions characterized by chronic inflammation .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-(4-Chloropyridin-2-yl)-N-methoxymethylSimilar pyridine coreExhibits anti-inflammatory properties
N-(5-bromopyridin-2-yl)methylcyclobutanamineBrominated variantActive in neurological disease models
(2-Chloropyridin-4-yl)methanolHydroxymethyl groupLower binding affinity compared to cyclobutanamine derivative

The unique cyclobutanamine core of this compound distinguishes it from other related compounds, enhancing its specificity and potency as a ligand.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.